

Potential off-target effects of BM213

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Compound of Interest

Compound Name: BM213

Cat. No.: B10831222

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Technical Support Center: BM213

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of **BM213**, a potent and selective agonist of the complement C5a receptor 1 (C5aR1). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BM213**?

BM213 is a potent and selective agonist for the complement C5a receptor 1 (C5aR1), which is a G-protein coupled receptor (GPCR).^{[1][2]} It has been shown to induce C5aR1-mediated signaling pathways, including calcium mobilization and pERK1/2 signaling.^{[1][2][3][4]}

Q2: Is **BM213** known to have off-target effects?

Current research indicates that **BM213** is a highly selective agonist for C5aR1. It displays no activity at the C5a receptor 2 (C5aR2) and has over 1000-fold selectivity for C5aR1 over the C3a receptor (C3aR).^{[1][2][3][4]} This high selectivity suggests that off-target effects, in the traditional sense of binding to other receptors, are minimal.

Q3: Does **BM213** exhibit signaling bias?

BM213 has been described as a G protein-biased agonist.^[5] Specifically, it has been shown to induce C5aR1-mediated calcium mobilization and pERK1/2 signaling but not β -arrestin

recruitment.[1][3][4][5] This biased signaling profile is an important consideration for experimental design and data interpretation.

Q4: Has **BM213** been evaluated in clinical trials?

The provided information does not contain any results regarding clinical trials for **BM213**. The existing research focuses on its preclinical development and characterization as a research tool.[1][3][4]

Troubleshooting Guide

Issue 1: Unexpected experimental results not consistent with C5aR1 activation.

If you observe experimental outcomes that do not align with the known functions of C5aR1 activation, consider the following troubleshooting steps:

- **Confirm Cell Line/Model Expression of C5aR1:** Verify the expression and functional competence of C5aR1 in your specific cellular or animal model.
- **Evaluate Downstream Signaling:** The unexpected phenotype could be a result of cell-type specific downstream signaling from C5aR1.
- **Consider Experimental Controls:** Ensure appropriate vehicle controls and, if possible, a C5aR1 antagonist or a system with C5aR1 knockdown/knockout are included to confirm the on-target effect.

Issue 2: Discrepancies in signaling pathway activation (e.g., lack of β -arrestin recruitment).

The observation of G protein-mediated signaling without β -arrestin recruitment is consistent with the known biased agonism of **BM213**. [1][3][4][5]

- **Experimental Validation:** Confirm the absence of β -arrestin recruitment using established assays.
- **Pathway-Specific Investigation:** Focus your investigation on the downstream consequences of G protein signaling (e.g., calcium mobilization, ERK phosphorylation) which are the expected effects of **BM213**.

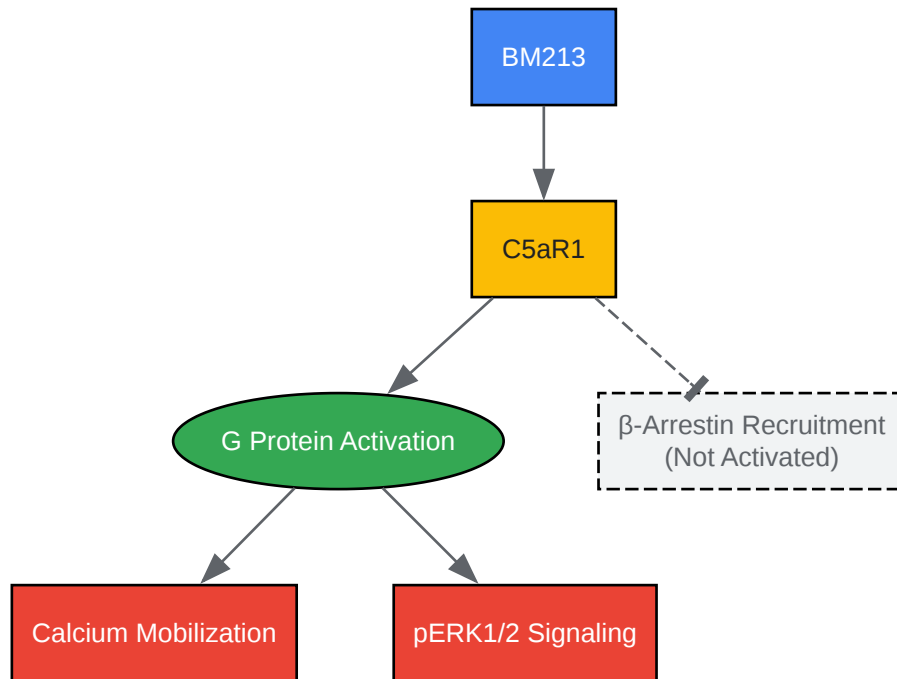
Data Summary

Table 1: Selectivity Profile of **BM213**

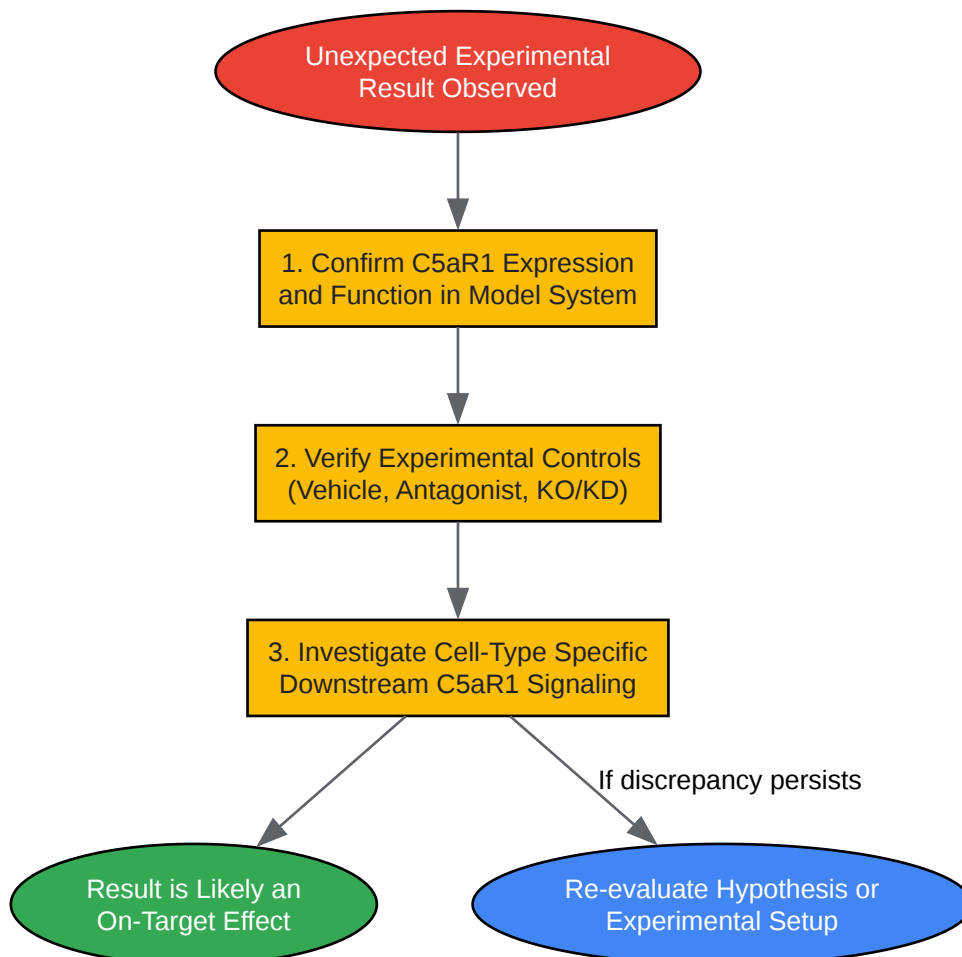
Target Receptor	Activity	Selectivity	Reference
C5aR1	Agonist (EC50 = 59 nM)	-	[1] [2]
C5aR2	No activity	-	[1] [2] [3] [4]
C3aR	Very low activity (EC50 = 52.8 μ M)	>1000-fold vs C5aR1	[1] [2]

Visual Guides

BM213 Signaling Pathway



Troubleshooting Unexpected Results



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